Home > Products > Screening Compounds P61897 > 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one
3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one - 1207004-64-5

3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one

Catalog Number: EVT-2820761
CAS Number: 1207004-64-5
Molecular Formula: C24H22F3N5O2
Molecular Weight: 469.468
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3-((1S,2S)-2-hydrocyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one)

Compound Description: (3-((1S,2S)-2-hydrocyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one) is an allosteric muscarinic acetylcholine receptor subtype 1 (M1) ligand with mixed agonist/positive allosteric modulator activities. [] This compound exhibits excellent functional selectivity for the M1 receptor over other muscarinic receptor subtypes. [] Despite its selectivity, this compound elicits cholinergic side effects like salivation, diarrhea, and emesis in rats, dogs, and cynomolgus monkeys. []

1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid

Compound Description: 1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid is another allosteric M1 receptor ligand with mixed agonist/positive allosteric modulator activity and high functional selectivity for the M1 receptor. [] Similar to the previous compound, it also elicits cholinergic side effects despite its M1 receptor selectivity. []

(R)-ethyl 3-(2-methylbenzamido)-[1,4′-bipiperidine]-1′-carboxylate

Compound Description: (R)-ethyl 3-(2-methylbenzamido)-[1,4′-bipiperidine]-1′-carboxylate, similar to the previous two compounds, is an allosteric M1 receptor ligand with mixed agonist/positive allosteric modulator activity and high functional selectivity for the M1 receptor. [] It also elicits cholinergic side effects despite its M1 selectivity. []

Relevance: Although the structure of Xanomeline isn't provided, it's mentioned as a prototypical M1 agonist, representing a previous generation of compounds with non-selective muscarinic activity. This contrasts with the newer, highly selective M1 agonists like the related compounds 1, 2, and 3, which still exhibit cholinergic side effects, suggesting these side effects might be inherent to M1 receptor activation itself. []

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

Compound Description: N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide, also known as VUF10472/NBI-74330, is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a noncompetitive antagonist at the chemokine receptor CXCR3. [] It also exhibits inverse agonistic properties at a constitutively active mutant of CXCR3, CXCR3 N3.35A. []

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

Compound Description: N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide, also known as VUF10085/AMG-487, is another 3H-pyrido[2,3-d]pyrimidin-4-one derivative that shares similar properties with VUF10472/NBI-74330. [] It also acts as a noncompetitive antagonist and inverse agonist at the CXCR3 receptor. []

Decanoic acid {1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

Compound Description: Decanoic acid {1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834) is a 3H-quinazolin-4-one derivative that functions as a noncompetitive antagonist and inverse agonist at the CXCR3 receptor. []

1,3-bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132)

Compound Description: 1,3-bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132) is an imidazolium compound that acts as a noncompetitive antagonist and inverse agonist at the CXCR3 receptor. []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl] tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

Compound Description: N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl] tetrahydro-2H-pyran-4-aminium chloride, also known as TAK-779, is a quaternary ammonium anilide that acts as a noncompetitive antagonist at the CXCR3 receptor. [] It exhibits weak partial inverse agonism at CXCR3 N3.35A, suggesting a different mode of interaction with CXCR3 compared to other small-molecule inverse agonists. []

Properties

CAS Number

1207004-64-5

Product Name

3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one

IUPAC Name

3-[2-oxo-2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]ethyl]quinazolin-4-one

Molecular Formula

C24H22F3N5O2

Molecular Weight

469.468

InChI

InChI=1S/C24H22F3N5O2/c25-24(26,27)23-29-19-7-3-4-8-20(19)32(23)13-16-9-11-30(12-10-16)21(33)14-31-15-28-18-6-2-1-5-17(18)22(31)34/h1-8,15-16H,9-14H2

InChI Key

KZQPZDAXMJYOSC-UHFFFAOYSA-N

SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)CN4C=NC5=CC=CC=C5C4=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.